NAS-181 free base

Description

Properties

CAS No. |

205242-61-1 |

|---|---|

Molecular Formula |

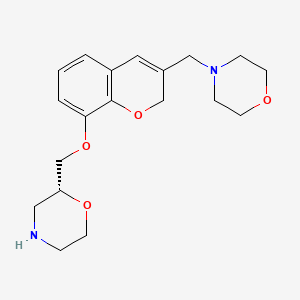

C19H26N2O4 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine |

InChI |

InChI=1S/C19H26N2O4/c1-2-16-10-15(12-21-5-8-22-9-6-21)13-25-19(16)18(3-1)24-14-17-11-20-4-7-23-17/h1-3,10,17,20H,4-9,11-14H2/t17-/m1/s1 |

InChI Key |

RTKDBEOSPDFLGD-QGZVFWFLSA-N |

Isomeric SMILES |

C1CO[C@H](CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 |

Canonical SMILES |

C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Pharmacological Profile of NAS-181 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAS-181 is a potent and selective antagonist of the rat 5-hydroxytryptamine1B (r5-HT1B) receptor, a key player in serotonergic neurotransmission. This document provides a comprehensive overview of the pharmacological properties of NAS-181 free base, summarizing its binding affinity, in vivo activity, and the signaling pathways it modulates. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development applications.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that regulates a wide array of physiological and behavioral processes through its interaction with a diverse family of receptors. The 5-HT1B receptor subtype, a G-protein coupled receptor (GPCR), is predominantly found as a presynaptic autoreceptor on serotonergic neurons and as a heteroreceptor on other neuronal types. Its activation typically leads to an inhibition of neurotransmitter release. Consequently, antagonists of the 5-HT1B receptor are valuable tools for investigating the serotonergic system and hold therapeutic potential for various neurological and psychiatric disorders. NAS-181 has emerged as a significant experimental compound due to its high affinity and selectivity for the rat 5-HT1B receptor. This guide synthesizes the available scientific literature to present its core pharmacological characteristics.

Pharmacological Data

The quantitative pharmacological data for this compound are summarized in the tables below. These data highlight its potency and in vivo effects.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Species | Assay Type | Parameter | Value | Reference |

| NAS-181 | 5-HT1B | Rat | Radioligand Binding | Ki | 47 nM | [1][2] |

| NAS-181 | 5-HT1B | Rat | Radioligand Binding | pKi | 7.3 | [1][2] |

Table 2: In Vivo Pharmacodynamics

| Compound | Model System | Assay | Effect | Dose/Concentration | Reference |

| NAS-181 | Rat Frontal Cortex | In Vivo Microdialysis | Attenuation of CP93129-induced decrease in extracellular 5-HT | 1 µM (local perfusion) | [3] |

| NAS-181 | Rat Frontal Cortex | In Vivo Microdialysis | Reduction of basal extracellular 5-HT (suggests partial agonism) | 1 µM (local perfusion) |

Mechanism of Action and Signaling Pathways

NAS-181 exerts its effects by competitively blocking the binding of serotonin to the 5-HT1B receptor. The 5-HT1B receptor is coupled to the Gi/o family of G-proteins. Upon activation by an agonist, it initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA). Furthermore, 5-HT1B receptor activation can modulate ion channel activity and other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.

As an antagonist, NAS-181 prevents these downstream effects. However, under certain experimental conditions without an agonist present, NAS-181 has been observed to reduce basal 5-HT levels, suggesting potential partial agonist activity.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways associated with the 5-HT1B receptor, which are modulated by NAS-181.

Caption: 5-HT1B Receptor Signaling Cascade.

Caption: In Vivo Microdialysis Experimental Workflow.

Experimental Protocols

The following is a detailed methodology for the key in vivo microdialysis experiments cited in this guide, based on the work by de Groote et al.

In Vivo Microdialysis in Rat Frontal Cortex

Objective: To determine the effect of NAS-181 on basal and 5-HT1B receptor agonist-induced changes in extracellular 5-HT levels.

Animals:

-

Species: Male Wistar rats

-

Weight: 250-300 g

-

Housing: Housed in groups under a 12:12 hour light/dark cycle with ad libitum access to food and water.

Surgical Procedure:

-

Anesthetize rats using an appropriate anesthetic regimen.

-

Place the animal in a stereotaxic frame.

-

Implant a guide cannula for the microdialysis probe, targeting the frontal cortex.

-

Secure the cannula assembly to the skull with dental cement.

-

Allow a 24-hour recovery period post-surgery.

Microdialysis Procedure:

-

On the day of the experiment, insert a concentric microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After establishing a stable baseline of extracellular 5-HT, switch the perfusion medium to one containing the 5-HT1B agonist CP93129, with or without NAS-181, for a defined period. This is achieved through reverse dialysis.

-

Continue collecting dialysate samples throughout the drug administration and washout periods.

Sample Analysis:

-

Analyze the collected dialysate samples for 5-HT content using High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD).

-

Quantify the 5-HT concentration by comparing the peak heights/areas to those of external standards.

-

Express the results as a percentage of the mean baseline 5-HT concentration.

Selectivity Profile

NAS-181 is characterized as a selective antagonist for the rat 5-HT1B receptor. While comprehensive screening data against a wide panel of other receptors is not extensively published, its primary utility in research is derived from this selectivity. It is often used to differentiate the roles of 5-HT1B receptors from other 5-HT receptor subtypes, such as the 5-HT1A and 5-HT1D receptors.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the serotonergic system, specifically the role of the 5-HT1B receptor. Its high potency and selectivity in rats make it a standard antagonist for in vivo and in vitro studies. The evidence suggesting potential partial agonism under certain conditions warrants further investigation. This guide provides a foundational understanding of its pharmacological properties to support ongoing and future research endeavors. Further studies are required to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential.

References

The Serotonergic Control of Acetylcholine Release: A Technical Overview of NAS-181

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action of NAS-181, a selective antagonist of the serotonin 1B (5-HT1B) receptor, and its significant impact on the release of acetylcholine (ACh) in key brain regions. The intricate interplay between the serotonergic and cholinergic systems holds considerable interest for the development of novel therapeutics for a range of neurological and psychiatric disorders. This document summarizes the core findings, experimental methodologies, and underlying signaling pathways related to the effects of NAS-181 on cholinergic neurotransmission.

Introduction: The Serotonergic-Cholinergic Interface

The central nervous system is characterized by complex interactions between various neurotransmitter systems. The serotonergic system, with its widespread projections, modulates the activity of numerous other neurotransmitter pathways, including the cholinergic system. 5-HT1B receptors are predominantly found on the presynaptic terminals of both serotonergic and non-serotonergic neurons.[1] When located on non-serotonergic neurons, they are termed heteroreceptors and their activation typically leads to an inhibition of neurotransmitter release.[1]

Evidence suggests that cholinergic neurons in brain regions such as the frontal cortex and hippocampus are under a tonic inhibitory control mediated by the serotonergic system through these 5-HT1B heteroreceptors.[1] This has significant implications for cognitive processes, as acetylcholine in these regions is crucial for learning, memory, and attention.

NAS-181: A Selective 5-HT1B Receptor Antagonist

NAS-181 is a chemical compound that acts as a selective antagonist at the 5-HT1B receptor. By binding to these receptors and blocking the effects of endogenous serotonin, NAS-181 can disinhibit the release of other neurotransmitters that are typically suppressed by 5-HT1B receptor activation.

The Effect of NAS-181 on Acetylcholine Release: Quantitative Data

In a key in vivo microdialysis study, the administration of NAS-181 was found to profoundly increase the extracellular levels of acetylcholine in the rat frontal cortex and hippocampus.[1] This finding strongly supports the hypothesis that acetylcholine release in these brain areas is tonically inhibited by serotonergic activity at 5-HT1B receptors.[1]

The following table summarizes the key findings regarding the effect of NAS-181 on acetylcholine release.

| Compound | Mechanism of Action | Brain Region(s) | Effect on Acetylcholine Release | Reference |

| NAS-181 | Selective 5-HT1B Receptor Antagonist | Frontal Cortex, Hippocampus | Profound Increase |

Further detailed quantitative data from the primary study by Hu et al. (2007) were not available in the sources retrieved.

Experimental Protocols: In Vivo Microdialysis

The investigation of the effects of NAS-181 on acetylcholine release was conducted using in vivo microdialysis in rats. This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing a dynamic measure of neurotransmitter levels.

4.1. Surgical Procedure

-

Animal Model: Adult male rats are typically used for these studies.

-

Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., isoflurane).

-

Stereotaxic Implantation: A guide cannula for the microdialysis probe is stereotaxically implanted, targeting the brain region of interest (e.g., frontal cortex or hippocampus). The coordinates are determined based on a standard rat brain atlas.

-

Recovery: The animals are allowed to recover from surgery for a specified period before the microdialysis experiment.

4.2. Microdialysis Procedure

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

-

Perfusion: The probe is continuously perfused with a sterile artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). The aCSF composition is designed to mimic the ionic composition of the brain's extracellular fluid. To enable the measurement of acetylcholine, an acetylcholinesterase inhibitor is often included in the perfusate to prevent the rapid degradation of acetylcholine in the extracellular space.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into collection vials.

-

Drug Administration: After a baseline collection period to establish stable acetylcholine levels, NAS-181 is administered, either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).

-

Post-Administration Sampling: Sample collection continues for a defined period after drug administration to monitor changes in acetylcholine levels.

4.3. Acetylcholine Quantification

-

Analytical Method: The concentration of acetylcholine in the collected dialysate samples is quantified using a highly sensitive analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The acetylcholine concentrations are typically expressed as a percentage of the baseline levels to determine the effect of the drug treatment.

Signaling Pathways and Experimental Workflow

5.1. Signaling Pathway of NAS-181 Action on Acetylcholine Release

The following diagram illustrates the proposed signaling pathway through which NAS-181 increases acetylcholine release.

Caption: Signaling pathway of NAS-181-mediated increase in acetylcholine release.

5.2. Experimental Workflow for In Vivo Microdialysis Study

The following diagram outlines the typical experimental workflow for investigating the effect of NAS-181 on acetylcholine release using in vivo microdialysis.

References

CAS number and chemical structure of NAS-181 free base

This technical guide provides a comprehensive overview of NAS-181 free base, a potent and selective antagonist of the rat 5-HT1B receptor. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's chemical identity, pharmacological profile, and relevant experimental methodologies.

Chemical Identification and Structure

NAS-181 is a selective antagonist for the rodent 5-HT1B receptor. While often studied as a dimesylate salt (CAS Number: 1217474-40-2), the free base form is also referenced.

CAS Number (Free Base): 205242-62-2[1][2]

Chemical Structure (Free Base):

-

Molecular Weight: 442.53 g/mol [1]

-

SMILES: CS(=O)(O)=O.[C@H]1(COC2=C3C(C=C(CN4CCOCC4)CO3)=CC=C2)CNCCO1

Pharmacological Data

NAS-181 demonstrates high selectivity for the rat 5-HT1B receptor. The following table summarizes its binding affinities for various receptors.

| Receptor | Ki (nM) | Species | Reference |

| 5-HT1B | 47 | Rat | **** |

| 5-HT1B | 630 | Bovine | |

| 5-HT1A | >3000 | Rat | |

| 5-HT2A | >3000 | Rat | |

| 5-HT2C | >3000 | Rat | |

| 5-HT6 | >3000 | Rat | |

| 5-HT7 | >3000 | Rat | |

| α1-adrenoceptor | >3000 | Rat | |

| α2-adrenoceptor | >3000 | Rat | |

| β-adrenoceptor | >3000 | Rat | |

| Dopamine D1 | >3000 | Rat | |

| Dopamine D2 | >3000 | Rat |

Mechanism of Action

NAS-181 acts as a potent and selective antagonist at the presynaptic 5-HT1B autoreceptors in the rat brain. By blocking these inhibitory autoreceptors, NAS-181 increases the synthesis and synaptic concentration of serotonin (5-HT). This elevation in synaptic 5-HT leads to downstream effects, including an increase in acetylcholine (ACh) release in brain regions such as the frontal cortex and ventral hippocampus.

References

NAS-181: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Selective 5-HT1B Receptor Antagonist as a Research Tool

This technical guide provides a comprehensive overview of NAS-181, a potent and selective antagonist of the rat 5-hydroxytryptamine1B (5-HT1B) receptor. Designed for researchers, scientists, and drug development professionals, this document consolidates key findings, quantitative data, and detailed experimental protocols from the scientific literature. It aims to serve as a practical resource for utilizing NAS-181 in preclinical research, particularly in the fields of neuroscience and pharmacology.

Core Properties and Mechanism of Action

NAS-181, with the chemical name (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methane sulfonate, is a highly selective antagonist for the rodent 5-HT1B receptor.[1] In the mammalian brain, 5-HT1B receptors are predominantly located on presynaptic nerve terminals, where they function as autoreceptors.[1][2] Activation of these receptors by serotonin (5-HT) initiates an inhibitory feedback loop, reducing further serotonin release.

NAS-181 exerts its effects by blocking these inhibitory autoreceptors. This antagonism disinhibits the serotonin neuron, leading to an increase in the synthesis, metabolism, and synaptic concentration of 5-HT.[3] This mechanism of action makes NAS-181 a valuable tool for investigating the role of the 5-HT1B receptor in various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of NAS-181, providing a clear comparison of its binding affinity and selectivity.

| Parameter | Receptor | Species | Value | Reference |

| Ki | 5-HT1B | Rat | 47 nM | |

| Ki | 5-HT1B | Bovine | 630 nM | |

| Selectivity | r5-HT1B vs b5-HT1B | Rat vs Bovine | 13-fold |

| Receptor Class | Specific Receptors | Species | Ki (nM) | Reference |

| Serotonin | 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 | Not Specified | >3000 | |

| Adrenergic | α1, α2, β | Not Specified | >3000 | |

| Dopamine | D1, D2 | Not Specified | >3000 |

Signaling Pathway and Experimental Workflow

The primary signaling pathway influenced by NAS-181 is the regulation of serotonin release at the presynaptic terminal. The following diagrams illustrate this pathway and a typical experimental workflow for studying its effects.

Caption: Mechanism of action of NAS-181 at the serotonergic synapse.

Caption: A typical experimental workflow for in vivo microdialysis studies with NAS-181.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature involving NAS-181.

Radioligand Binding Assay for Ki Determination

This protocol is a generalized procedure based on standard radioligand binding assays and the reported findings for NAS-181.

-

Objective: To determine the binding affinity (Ki) of NAS-181 for the rat 5-HT1B receptor.

-

Materials:

-

Rat brain tissue (e.g., frontal cortex or striatum), homogenized to prepare cell membranes.

-

Radioligand: [3H]-GR125743 or another suitable 5-HT1B receptor radioligand.

-

NAS-181 solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT1B ligand (e.g., 5-HT).

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the rat brain membrane preparation with a fixed concentration of the radioligand and varying concentrations of NAS-181.

-

Parallel incubations are performed in the presence of a high concentration of a non-radiolabeled ligand to determine non-specific binding.

-

After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

The IC50 value (the concentration of NAS-181 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis in Rat Frontal Cortex

This protocol is based on studies investigating the effect of NAS-181 on extracellular serotonin levels.

-

Objective: To measure the effect of NAS-181 on extracellular serotonin levels in the frontal cortex of awake, freely moving rats.

-

Materials:

-

Male Wistar rats (250-300 g).

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

Artificial cerebrospinal fluid (aCSF).

-

NAS-181 solution (e.g., 1 µM in aCSF).

-

HPLC system with electrochemical detection (HPLC-ECD).

-

-

Procedure:

-

Surgery: Anesthetize the rats and place them in a stereotaxic frame. Implant a guide cannula targeting the frontal cortex. Allow for post-operative recovery.

-

Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.

-

Drug Administration: Administer NAS-181, typically through the perfusion medium (reversed microdialysis), at a known concentration (e.g., 1 µM).

-

Sample Collection: Continue collecting dialysate samples for a defined period after drug administration.

-

Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.

-

Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and analyze for statistical significance.

-

Male Rat Ejaculatory Behavior Study

This protocol is based on research examining the role of 5-HT1B receptors in male rat sexual behavior.

-

Objective: To evaluate the effect of NAS-181 on male rat ejaculatory behavior.

-

Materials:

-

Sexually experienced male rats.

-

Ovariectomized female rats, brought into behavioral estrus with hormonal treatment.

-

NAS-181 solution for subcutaneous (s.c.) injection (doses ranging from 1.0-16.0 µmol/kg).

-

Observation arena.

-

-

Procedure:

-

Drug Administration: Administer NAS-181 or vehicle to the male rats via subcutaneous injection.

-

Acclimatization: Allow a set period for drug absorption and acclimatization to the testing environment.

-

Mating Test: Introduce an estrous female rat into the observation arena with the male rat.

-

Behavioral Observation: Record key parameters of sexual behavior, such as:

-

Mount latency and frequency.

-

Intromission latency and frequency.

-

Ejaculation latency and frequency.

-

Post-ejaculatory interval.

-

-

Data Analysis: Compare the behavioral parameters between the NAS-181 treated group and the vehicle control group using appropriate statistical tests. In some studies, NAS-181 is used to antagonize the effects of a 5-HT1B agonist.

-

Conclusion

NAS-181 is a well-characterized and highly selective research tool for investigating the function of the rat 5-HT1B receptor. Its potent antagonist activity at this receptor, coupled with a clear mechanism of action, allows for precise manipulation of the serotonergic system. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust preclinical studies, ultimately contributing to a deeper understanding of the role of 5-HT1B receptors in health and disease.

References

Methodological & Application

Application Notes and Protocols: Combining NAS-181 with Other Pharmacological Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacological interactions of NAS-181, a selective 5-HT(1B) receptor antagonist, with other agents, particularly serotonin reuptake inhibitors. Detailed protocols for preclinical evaluation and diagrams of the underlying mechanisms are included to facilitate further research and drug development.

Introduction

NAS-181, with the chemical name (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methane sulfonate, is a potent and selective antagonist for the rodent 5-HT(1B) receptor[1][2][3]. The 5-HT(1B) receptors are primarily located on presynaptic nerve terminals in the central nervous system and act as autoreceptors that inhibit the release of serotonin (5-HT)[1][4]. By blocking these receptors, NAS-181 can increase the extracellular levels of 5-HT. This mechanism has led to the investigation of 5-HT(1B) antagonists as potential antidepressants, especially in combination with selective serotonin reuptake inhibitors (SSRIs), to achieve a more rapid and robust therapeutic effect.

The combination of a 5-HT(1B) antagonist with an SSRI is hypothesized to synergistically increase synaptic 5-HT levels. While SSRIs block the reuptake of 5-HT from the synaptic cleft, 5-HT(1B) antagonists block the negative feedback mechanism on 5-HT release. This dual approach is expected to lead to a more significant and sustained elevation of synaptic 5-HT compared to either agent alone.

This document outlines protocols for studying the in vivo effects of NAS-181 in combination with the SSRI fluvoxamine on extracellular 5-HT levels in the rat brain, based on established microdialysis techniques.

Data Presentation

The following table summarizes the quantitative data on the effects of NAS-181 and its combination with fluvoxamine on extracellular serotonin levels in the rat frontal cortex, as determined by in vivo microdialysis.

| Treatment Group | Agent(s) and Concentration(s) | Observed Effect on Extracellular 5-HT | Reference |

| Control | Vehicle (Ringer's solution) | Baseline levels | |

| 5-HT(1B) Agonist | CP93129 (0.1 µM) | Reduction to 58 ± 7% of baseline | |

| NAS-181 Alone | NAS-181 (1 µM) | Attenuated the suppressant effect of CP93129 | |

| Reduced 5-HT levels when administered alone (suggesting partial agonist properties) | |||

| SSRI Alone | Fluvoxamine (1 µM) | Increase in 5-HT levels | |

| Combination Therapy | Fluvoxamine (1 µM) + NAS-181 (1 µM) | Synergistic increase in extracellular 5-HT levels | |

| Attenuated the suppressant effect of CP93129 in the presence of fluvoxamine |

Experimental Protocols

Protocol 1: In Vivo Microdialysis to Measure Extracellular 5-HT Levels in Rat Frontal Cortex

This protocol describes the methodology to assess the effect of NAS-181, alone and in combination with fluvoxamine, on extracellular serotonin levels in the frontal cortex of anesthetized rats.

Materials:

-

Male Wistar rats (250-300g)

-

NAS-181

-

Fluvoxamine

-

CP93129 (5-HT(1B) receptor agonist)

-

Urethane anesthetic

-

Stereotaxic apparatus

-

Microdialysis probes (concentric type)

-

Perfusion pump

-

Ringer's solution (artificial cerebrospinal fluid)

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

-

Acetic acid

Procedure:

-

Animal Preparation and Surgery:

-

Anesthetize rats with urethane.

-

Place the animal in a stereotaxic frame.

-

Implant a microdialysis probe into the frontal cortex using appropriate stereotaxic coordinates.

-

Allow the animal to stabilize for at least 2 hours post-surgery before starting the experiment.

-

-

Microdialysis Perfusion:

-

Perfuse the microdialysis probe with Ringer's solution at a constant flow rate (e.g., 2 µl/min).

-

Collect baseline dialysate samples every 15-20 minutes for at least 60 minutes to establish a stable baseline of extracellular 5-HT.

-

-

Drug Administration (via reversed dialysis):

-

Group 1 (Control): Continue perfusion with Ringer's solution.

-

Group 2 (Agonist Challenge): Perfuse with the 5-HT(1B) agonist CP93129 (e.g., 0.1 µM) to confirm the function of the 5-HT(1B) autoreceptors.

-

Group 3 (NAS-181 alone): After establishing a baseline, switch the perfusion medium to one containing NAS-181 (e.g., 1 µM).

-

Group 4 (Fluvoxamine alone): After baseline, switch to a perfusion medium containing fluvoxamine (e.g., 1 µM).

-

Group 5 (Combination): After baseline, switch to a perfusion medium containing both NAS-181 (e.g., 1 µM) and fluvoxamine (e.g., 1 µM).

-

Group 6 (Antagonism of Agonist Effect): Co-perfuse NAS-181 with CP93129 to determine if NAS-181 can block the agonist-induced decrease in 5-HT.

-

Group 7 (Antagonism in the presence of SSRI): Co-perfuse NAS-181, CP93129, and fluvoxamine.

-

-

Sample Collection and Analysis:

-

Collect dialysate samples in vials containing a small amount of acetic acid to prevent 5-HT degradation.

-

Analyze the 5-HT concentration in the dialysate samples using an HPLC-ECD system.

-

Quantify the 5-HT levels by comparing the peak areas to a standard curve.

-

-

Data Analysis:

-

Express the 5-HT levels as a percentage of the mean baseline values.

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments.

-

Visualizations

Signaling Pathway of 5-HT Release and Reuptake

Caption: Mechanism of action of NAS-181 and an SSRI on serotonergic neurotransmission.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for the in vivo microdialysis experiment.

References

- 1. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NAS-181 - Immunomart [immunomart.com]

- 3. NAS-181 | CymitQuimica [cymitquimica.com]

- 4. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]

Troubleshooting & Optimization

NAS-181 free base solubility in DMSO and saline

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of NAS-181 free base.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

Q2: What is the solubility of this compound in saline?

A2: There is no specific quantitative data available for the solubility of this compound in saline. The dimesylate salt of NAS-181 is reported to be soluble in water.[1][4] One supplier specifies the solubility of the dimesylate salt in water as 53.86 mg/mL. For in vivo studies, one research paper describes dissolving NAS-181 in distilled water and then further diluting it in Ringer solution, which is a solution of salts in water. This suggests that a salt form of NAS-181 was likely used to achieve solubility in an aqueous vehicle suitable for in vivo administration.

Q3: How should I prepare a stock solution of NAS-181?

A3: For in vitro experiments, preparing a concentrated stock solution in an organic solvent like DMSO is a common practice. Based on available data for the dimesylate salt, a 10 mM stock in DMSO can be prepared. For in vivo experiments, if using a salt form, it may be dissolved in water or a buffered saline solution. It is always recommended to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large batch.

Troubleshooting Guide

Issue: My this compound is not dissolving in saline.

-

Problem: this compound likely has low aqueous solubility.

-

Solution 1: Use a Salt Form. Consider using a salt form of NAS-181, such as the dimesylate salt, which has demonstrated solubility in water.

-

Solution 2: Use a Co-solvent. If you must use the free base, you may need to first dissolve it in a minimal amount of an organic solvent like DMSO and then dilute it with saline. Be mindful of the final concentration of the organic solvent, as it can have its own biological effects.

-

Solution 3: Formulation Development. For in vivo studies requiring higher concentrations, formulation strategies such as the use of cyclodextrins or other solubilizing agents may be necessary.

Issue: I am seeing precipitation when I dilute my DMSO stock solution in an aqueous buffer.

-

Problem: The compound is precipitating out of the aqueous solution upon dilution of the DMSO stock.

-

Solution 1: Decrease the Final Concentration. The concentration of NAS-181 in your final aqueous solution may be above its solubility limit. Try working with a lower final concentration.

-

Solution 2: Adjust the pH. The solubility of a compound can be pH-dependent. Experiment with adjusting the pH of your aqueous buffer to see if it improves solubility.

-

Solution 3: Increase the Percentage of Co-solvent. A slightly higher percentage of DMSO in the final solution might be required to keep the compound dissolved. However, always consider the tolerance of your experimental system to the solvent.

Data Presentation

Table 1: Solubility of NAS-181 Salt Form

| Solvent | Form | Solubility | Source |

| DMSO | Dimesylate Salt | Soluble | |

| Water | Dimesylate Salt | Soluble (53.86 mg/mL) | |

| Acetonitrile | Dimesylate Salt | Soluble | |

| Methanol | Dimesylate Salt | Soluble |

Note: Specific solubility data for this compound is not currently available.

Experimental Protocols

Protocol: Preparation of NAS-181 for In Vivo Administration (Based on Literature)

This protocol is adapted from a study that used NAS-181 in an in vivo setting. It is important to note that the specific form of NAS-181 (free base or salt) was not explicitly stated in this reference.

-

Weighing: Accurately weigh the desired amount of NAS-181.

-

Initial Dissolution: Dissolve the weighed NAS-181 in a small volume of distilled water.

-

Dilution: Further dilute the solution to the final desired concentration using a Ringer solution.

-

Verification: Ensure the solution is clear and free of any precipitate before administration. If precipitation occurs, sonication or gentle warming may be attempted, but care should be taken to avoid degradation of the compound.

Mandatory Visualization

5-HT1B Receptor Signaling Pathway

NAS-181 is a selective antagonist of the 5-HT1B receptor. The activation of the 5-HT1B receptor, a Gαi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn reduces the production of cyclic AMP (cAMP) and the activity of protein kinase A (PKA). This signaling cascade can influence neurotransmitter release. Additionally, 5-HT1B receptor activation can stimulate the MAPK/ERK signaling pathway.

Caption: 5-HT1B Receptor Signaling Cascade.

References

Troubleshooting inconsistent results in NAS-181 experiments

Technical Support Center: NAS-181 Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NAS-181. The information is designed to address common challenges and inconsistencies that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is NAS-181 and what is its primary mechanism of action?

A1: NAS-181, or (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methane sulfonate, is a potent and selective antagonist for the rodent 5-HT1B receptor.[1][2][3] In the brain, 5-HT1B receptors act as autoreceptors that regulate the release of serotonin (5-HT) through a negative feedback mechanism.[1][2] By blocking these receptors, NAS-181 can attenuate the agonist-induced decrease in extracellular 5-HT levels.

Q2: I am observing inconsistent effects of NAS-181 on serotonin levels. What are the potential causes?

A2: Inconsistent results can stem from several factors:

-

Partial Agonism: Under certain conditions, such as in the absence of a serotonin reuptake inhibitor, NAS-181 has been observed to reduce 5-HT levels, suggesting it may possess partial agonistic properties.

-

Animal Model Variability: Biological differences between individual animals (e.g., metabolism, receptor density) can contribute to varied responses.

-

Experimental Conditions: The presence or absence of other compounds, like SSRIs (e.g., fluvoxamine), can significantly alter the observed effects of NAS-181.

-

Procedural Inconsistencies: Variations in surgical procedures, probe placement during microdialysis, or drug administration can lead to inconsistent data.

Q3: Can NAS-181 be used in combination with other drugs?

A3: Yes, studies have successfully used NAS-181 in conjunction with other compounds. For example, it has been co-administered with the 5-HT1B receptor agonist CP93129 and the selective serotonin reuptake inhibitor (SSRI) fluvoxamine to investigate its antagonistic properties. The presence of an SSRI can enhance the effects of 5-HT1B receptor antagonists.

Troubleshooting Guide

Issue 1: Unexpected Reduction in Serotonin Levels with NAS-181 Alone

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Partial Agonist Activity | Co-administer NAS-181 with a serotonin reuptake inhibitor, such as fluvoxamine. | The antagonistic effects of NAS-181 should become more apparent, attenuating the effects of 5-HT1B agonists. |

| Baseline 5-HT Fluctuation | Ensure a stable baseline of extracellular 5-HT is established before administering NAS-181. | A stable baseline will allow for a more accurate assessment of the drug's effect. |

| Off-Target Effects | Review literature for potential off-target binding of NAS-181 at the concentration used. | This will help determine if the observed effects are mediated by the 5-HT1B receptor. |

Issue 2: High Variability in Response to NAS-181 Between Subjects

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Inconsistent Probe Placement | Verify stereotactic coordinates and histological confirmation of probe placement post-experiment. | Consistent and accurate probe placement will reduce variability in microdialysis results. |

| Subject Health and Stress | Ensure all animals are healthy, acclimatized to the experimental setup, and handled consistently to minimize stress. | Reduced stress levels can lead to more stable and consistent physiological responses. |

| Drug Preparation and Delivery | Prepare fresh drug solutions for each experiment and ensure the delivery system (e.g., microdialysis pump) is calibrated and functioning correctly. | Accurate and consistent drug delivery will minimize dose-related variability. |

Experimental Protocols

In Vivo Microdialysis for Extracellular 5-HT Measurement

This protocol is a generalized procedure based on methodologies described for studying NAS-181's effect on serotonin levels in the rat frontal cortex.

-

Animal Preparation:

-

Male Wistar rats (250-300g) are anesthetized (e.g., with chloral hydrate, 400 mg/kg i.p.).

-

The animal is placed in a stereotaxic frame.

-

-

Microdialysis Probe Implantation:

-

A concentric microdialysis probe is implanted in the frontal cortex using stereotaxic coordinates (e.g., AP +3.7 mm, L -0.8 mm, and DV –5.5 mm from bregma).

-

-

Perfusion and Sample Collection:

-

The probe is perfused with an appropriate buffer solution at a constant flow rate.

-

After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).

-

-

Drug Administration:

-

NAS-181 and other compounds (e.g., CP93129, fluvoxamine) are administered via reversed microdialysis by dissolving them in the perfusion buffer.

-

-

Sample Analysis:

-

Serotonin levels in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Signaling Pathways and Workflows

Caption: Mechanism of NAS-181 at the 5-HT1B autoreceptor.

References

Technical Support Center: NeuroStim-181 Behavioral Assays

Welcome to the technical support center for NeuroStim-181. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing injection timing and troubleshooting common issues encountered during behavioral assays involving NeuroStim-181.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for NeuroStim-181 and what is its stability in that solvent?

A1: NeuroStim-181 is most soluble in a solution of 20% DMSO and 80% saline. In this solvent, the compound is stable for up to 48 hours when stored at 4°C. For longer-term storage, it is recommended to prepare aliquots and store them at -20°C for up to one month. Avoid repeated freeze-thaw cycles.

Q2: What is the optimal route of administration for NeuroStim-181 in rodent models?

A2: The optimal route of administration is intraperitoneal (i.p.) injection. This route has been shown to provide consistent and reproducible absorption, leading to reliable behavioral effects. Subcutaneous (s.c.) and intravenous (i.v.) routes have also been tested, but i.p. injection provides the best balance of bioavailability and ease of administration for behavioral studies.

Q3: How soon after injection can I expect to see behavioral effects?

A3: The onset of behavioral effects typically occurs between 30 and 60 minutes post-injection, with peak effects observed around 90 minutes. The exact timing can vary depending on the dose administered and the specific behavioral assay being performed.

Q4: What is the duration of action for a single dose of NeuroStim-181?

A4: A single dose of NeuroStim-181 generally has a duration of action of 4 to 6 hours. Behavioral parameters should be monitored within this window. For longer-term studies, a multiple-dosing regimen may be necessary.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| High variability in behavioral results between subjects. | 1. Inconsistent injection timing relative to the start of the behavioral test. 2. Improper drug formulation or precipitation of the compound. 3. Variation in animal handling and stress levels. | 1. Standardize the time between injection and the start of the assay for all subjects. A 60-minute pre-treatment time is recommended. 2. Ensure NeuroStim-181 is fully dissolved. Vortex the solution before each injection. 3. Acclimate animals to the testing room and handling procedures for at least 3 days prior to the experiment. |

| No observable behavioral effect after injection. | 1. The dose may be too low. 2. The injection may have been administered incorrectly (e.g., subcutaneous instead of intraperitoneal). 3. The compound may have degraded due to improper storage. | 1. Perform a dose-response study to determine the optimal dose for your specific assay. 2. Ensure proper i.p. injection technique. Use trained personnel to perform the injections. 3. Prepare fresh solutions of NeuroStim-181 for each experiment or use properly stored aliquots. |

| Adverse effects observed (e.g., sedation, hyperactivity not related to the assay). | 1. The dose may be too high. 2. Off-target effects of the compound. | 1. Lower the dose and conduct a dose-response curve to find a therapeutically relevant dose with minimal side effects. 2. If adverse effects persist even at lower effective doses, consider alternative analogs or formulations. |

Experimental Protocols

Protocol 1: Dose-Response Study for NeuroStim-181 in the Open Field Test

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum.

-

Drug Preparation: Prepare a stock solution of NeuroStim-181 in 20% DMSO / 80% saline. Prepare serial dilutions to achieve final doses of 1, 5, and 10 mg/kg. The vehicle control will be 20% DMSO / 80% saline.

-

Injection: Administer a single i.p. injection at a volume of 10 mL/kg.

-

Behavioral Testing: 60 minutes after injection, place each mouse in the center of an open field arena (50 cm x 50 cm). Record activity for 15 minutes using an automated tracking system.

-

Data Analysis: Analyze the total distance traveled, time spent in the center zone, and rearing frequency. Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control.

Protocol 2: Time-Course Study for NeuroStim-181 in the Novel Object Recognition Test

-

Animals: Female Sprague-Dawley rats (10-12 weeks old).

-

Housing: Pair-housed with a 12-hour light/dark cycle, with food and water available ad libitum.

-

Drug Preparation: Prepare NeuroStim-181 at the determined optimal dose (e.g., 5 mg/kg) in 20% DMSO / 80% saline.

-

Injection and Training: Inject rats with NeuroStim-181 or vehicle at different time points before the training session: 30, 60, 90, and 120 minutes. During training, expose rats to two identical objects for 10 minutes.

-

Testing: 24 hours after the training session, place the rats back in the arena with one familiar object and one novel object. Record the time spent exploring each object for 5 minutes.

-

Data Analysis: Calculate a discrimination index (Time with novel object - Time with familiar object) / (Total exploration time). Use a two-way ANOVA to analyze the effects of treatment and injection time.

Quantitative Data Summary

Table 1: Pharmacokinetic Profile of NeuroStim-181 (5 mg/kg, i.p.) in Rats

| Time Point (minutes) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |

| 15 | 120.5 ± 15.2 | 30.1 ± 5.5 |

| 30 | 250.8 ± 22.1 | 75.4 ± 9.8 |

| 60 | 380.2 ± 30.5 | 150.6 ± 18.2 |

| 90 | 410.6 ± 35.8 | 185.3 ± 20.1 |

| 120 | 350.1 ± 28.9 | 140.7 ± 17.5 |

| 240 | 150.7 ± 18.3 | 60.2 ± 8.9 |

Table 2: Dose-Dependent Effects on Locomotor Activity (Open Field Test)

| Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) |

| Vehicle | 3500 ± 250 | 45 ± 5 |

| 1 | 3650 ± 300 | 50 ± 6 |

| 5 | 5200 ± 450 | 80 ± 8 |

| 10 | 6800 ± 500 | 110 ± 10 |

*p < 0.05, **p < 0.01 compared to vehicle

Visualizations

Caption: General experimental workflow for behavioral assays.

Caption: Proposed signaling cascade for NeuroStim-181.

Caption: Troubleshooting logic for lack of behavioral effects.

How to control for vehicle effects with NAS-181 free base

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NAS-181 free base in experimental settings. The following information addresses common challenges, particularly concerning vehicle selection and the control of vehicle-specific effects.

Frequently Asked Questions (FAQs)

Q1: What is NAS-181 and what is its primary mechanism of action?

NAS-181 is a potent and selective antagonist of the rat 5-hydroxytryptamine 1B (5-HT1B) receptor. Its primary mechanism of action is to block the inhibitory effects of serotonin at these receptors, leading to an increase in the synthesis and release of serotonin in the brain.

Q2: Why is controlling for vehicle effects critical when working with this compound?

This compound is lipophilic and has low aqueous solubility. Therefore, it often requires the use of organic solvents or other solubilizing agents (vehicles) for in vivo and in vitro administration. These vehicles can have their own biological effects, which may confound the interpretation of experimental results. A proper vehicle control group is essential to distinguish the pharmacological effects of NAS-181 from any effects induced by the vehicle itself.

Q3: What are the common vehicles used for poorly water-soluble compounds like this compound?

Commonly used vehicles for lipophilic drugs include:

-

Dimethyl sulfoxide (DMSO): A powerful solvent, but it can have biological effects, including anti-inflammatory and neurotoxic effects at higher concentrations.

-

Polyethylene glycols (PEGs): A family of polymers that can improve the solubility of nonpolar compounds.

-

Ethanol: Often used in combination with other solvents, but can have sedative or anxiolytic effects.

-

Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

-

Oil-based vehicles (e.g., corn oil, sesame oil): Suitable for subcutaneous or intramuscular injections of highly lipophilic compounds.

The choice of vehicle depends on the specific experimental requirements, including the route of administration, required concentration of NAS-181, and potential for vehicle-induced toxicity.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Precipitation of NAS-181 in the vehicle upon storage or during administration. | The concentration of NAS-181 exceeds its solubility in the chosen vehicle at the storage or administration temperature. | - Determine the solubility of NAS-181 in a range of vehicles at the intended storage and administration temperatures.- Consider using a co-solvent system (e.g., DMSO and PEG400) to improve solubility.- Prepare fresh solutions before each experiment.- If using a suspension, ensure it is homogenous before administration. |

| Unexpected or inconsistent results in the NAS-181 treated group. | The vehicle is exerting a significant biological effect, or there is an interaction between the vehicle and NAS-181. | - Always include a vehicle control group that receives the same volume and concentration of the vehicle as the treated group.- If using a high concentration of a vehicle like DMSO, consider reducing the concentration or switching to a more inert vehicle.- Conduct a pilot study to evaluate the behavioral or physiological effects of the vehicle alone. |

| Local irritation or inflammation at the injection site (subcutaneous administration). | The vehicle or the formulation is causing tissue damage. | - Ensure the pH of the formulation is close to physiological pH (7.4).- Use the lowest effective concentration of the vehicle.- Consider alternative vehicles known to be less irritating, such as cyclodextrin-based formulations.- Rotate injection sites if repeated administrations are necessary. |

| Difficulty in achieving the desired dose due to low solubility. | The intrinsic solubility of this compound is limiting the concentration of the dosing solution. | - Explore the use of solubilization technologies such as nanocrystal formulations or lipid-based delivery systems.- Consider using a salt form of NAS-181 (e.g., NAS-181 dimesylate) which may have higher aqueous solubility. |

Data Presentation: Vehicle Solubility for this compound

Due to the limited publicly available quantitative solubility data for this compound, researchers are strongly encouraged to perform their own solubility assessments. The following table provides a template for organizing these experimental findings.

| Vehicle | Composition | Solubility of this compound (mg/mL) at RT (20-25°C) | Notes on Potential Confounding Effects |

| Saline | 0.9% NaCl in water | User to determine | Low potential for confounding effects. |

| PBS | Phosphate-Buffered Saline, pH 7.4 | User to determine | Low potential for confounding effects. |

| DMSO | 100% Dimethyl Sulfoxide | User to determine | Can have anti-inflammatory, neuroprotective, and neurotoxic effects. May alter the blood-brain barrier permeability. |

| Ethanol | 10% Ethanol in Saline | User to determine | Can have sedative and anxiolytic effects. |

| PEG400 | 50% PEG400 in Saline | User to determine | Generally considered safe, but high concentrations may cause osmotic effects. |

| Cyclodextrin | 20% Hydroxypropyl-β-cyclodextrin in water | User to determine | Generally considered safe and effective for increasing solubility of lipophilic compounds. |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection

Objective: To prepare a solution of this compound for subcutaneous administration in rodents.

Materials:

-

This compound

-

Selected vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline)

-

Sterile, pyrogen-free saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of this compound and vehicle components. For example, to prepare 1 mL of a 1 mg/mL solution in a vehicle of 10% DMSO, 40% PEG400, and 50% saline:

-

Weigh 1 mg of this compound.

-

Measure 100 µL of DMSO.

-

Measure 400 µL of PEG400.

-

Measure 500 µL of sterile saline.

-

-

Dissolve this compound. In a sterile microcentrifuge tube, add the weighed this compound to the DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

-

Add co-solvents. Add the PEG400 to the DMSO/NAS-181 solution and vortex until the solution is homogenous.

-

Add aqueous component. Slowly add the sterile saline to the organic solvent mixture while vortexing to prevent precipitation.

-

Sterile filter. Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.

-

Storage. Store the formulation as recommended based on stability studies. For short-term use, it is often advisable to prepare fresh solutions daily.

Protocol 2: Vehicle Control Experiment for Subcutaneous Administration

Objective: To assess the behavioral or physiological effects of the vehicle alone.

Materials:

-

Prepared vehicle (without NAS-181) from Protocol 1.

-

Experimental animals (e.g., rats or mice).

-

Sterile syringes and needles.

Procedure:

-

Animal Groups: Randomly assign animals to at least two groups:

-

Vehicle Control Group: Will receive the vehicle injection.

-

Naïve Control Group (Optional but recommended): Will receive no injection or a sham injection (needle prick without fluid administration). This helps to control for the stress of the injection procedure itself.

-

-

Dosing: Administer the vehicle to the Vehicle Control Group using the same volume, route, and frequency as the planned NAS-181 administration.

-

Behavioral/Physiological Assessment: Conduct the same behavioral tests or physiological measurements on all groups as will be performed in the main experiment with NAS-181.

-

Data Analysis: Compare the results from the Vehicle Control Group to the Naïve Control Group (if included) to determine if the vehicle and/or the injection procedure itself has any significant effects on the measured parameters. This baseline will be crucial for interpreting the effects of NAS-181 in the full experiment.

Mandatory Visualizations

5-HT1B Receptor Signaling Pathway

Caption: Simplified signaling pathway of the 5-HT1B receptor and the antagonistic action of NAS-181.

Experimental Workflow for Troubleshooting Vehicle Effects

Caption: Logical workflow for selecting and validating a vehicle for this compound administration.

Interpreting unexpected changes in neurotransmitter levels with NAS-181

Welcome to the technical support center for NAS-181. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting unexpected findings related to the use of NAS-181, a selective 5-HT(1B) receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NAS-181?

A1: NAS-181 is a selective antagonist for the serotonin 1B (5-HT1B) receptor.[1][2] In the central nervous system, 5-HT1B receptors function as autoreceptors on presynaptic serotonergic neurons, inhibiting the release of serotonin (5-HT).[1][3] By blocking these receptors, NAS-181 is expected to increase the extracellular levels of 5-HT.[3]

Q2: I'm observing a decrease in serotonin levels after administering NAS-181, which is contrary to its expected effect. Why might this be happening?

A2: While counterintuitive for a 5-HT1B antagonist, some studies have suggested that NAS-181 may possess partial agonist properties under certain experimental conditions. This means that in the absence of a full agonist, NAS-181 itself can weakly activate the 5-HT1B receptor, leading to a reduction in serotonin release. The observed effect can be influenced by the baseline level of synaptic serotonin and the specific brain region being studied.

Q3: My experiment shows changes in dopamine levels after NAS-181 administration. Is this an expected off-target effect?

A3: While direct off-target binding of NAS-181 to dopamine receptors has not been extensively documented, the serotonergic and dopaminergic systems are known to have significant crosstalk. Serotonin neurons can influence the activity of dopamine neurons. Therefore, alterations in serotonin levels induced by NAS-181 can indirectly lead to changes in dopamine release. For example, some studies suggest that serotonin can modulate dopamine release, though the exact nature of this interaction (inhibitory or excitatory) can be complex and region-specific.

Q4: I have observed unexpected changes in GABA and glutamate levels. What is the potential link to NAS-181?

A4: The serotonergic system extensively modulates both GABAergic (inhibitory) and glutamatergic (excitatory) neurotransmission. Specifically, 5-HT1B receptors are known to be involved in the presynaptic inhibition of both GABA and glutamate release. By antagonizing these receptors with NAS-181, you may be disinhibiting the release of these neurotransmitters, leading to an increase in their extracellular levels.

Q5: Are there any known interactions between NAS-181 and the norepinephrine system?

A5: Yes, there is considerable interaction between the serotonin and norepinephrine systems. Serotonergic neurons can exert an inhibitory influence on norepinephrine neurons. By altering serotonergic activity, NAS-181 could indirectly affect norepinephrine release. Additionally, in some cases, serotonin transporters have been shown to be capable of taking up norepinephrine, suggesting another level of interaction that could be influenced by changes in the serotonergic system.

Troubleshooting Guide: Unexpected Neurotransmitter Changes

This guide is intended to help you troubleshoot unexpected quantitative changes in neurotransmitter levels during your experiments with NAS-181.

Problem 1: Inconsistent or highly variable serotonin (5-HT) levels across subjects.

| Potential Cause | Troubleshooting Steps |

| Partial Agonism of NAS-181 | Consider that NAS-181 may act as a partial agonist, reducing 5-HT levels in some contexts. Analyze your data to see if there is a correlation between baseline 5-HT levels and the direction of the change after NAS-181 administration. |

| Experimental Variability | Review your experimental protocol for consistency. Ensure that factors such as animal handling, stress levels, and the time of day for the experiment are standardized, as these can influence baseline neurotransmitter levels. |

| Microdialysis Probe Issues | In in vivo microdialysis experiments, inconsistencies in probe placement, recovery, or tissue damage can lead to high variability. Verify probe location post-experiment and check for consistent recovery rates across subjects. |

| Analytical Technique Variability | Ensure your HPLC system is properly calibrated and maintained. Run standards at the beginning, middle, and end of your sample run to check for any drift in detection. |

Problem 2: Unexpected increase or decrease in dopamine (DA) or norepinephrine (NE) levels.

| Potential Cause | Troubleshooting Steps |

| Indirect Network Effects | The observed changes may be due to the known crosstalk between the serotonergic, dopaminergic, and noradrenergic systems. Review the literature on the specific brain region you are studying to understand the local circuitry and how changes in serotonin might influence DA or NE release. |

| Undocumented Off-Target Effects | While NAS-181 is reported to be selective for the 5-HT1B receptor, the possibility of weak interactions with other receptors at the concentration used cannot be entirely ruled out. Consider running a receptor binding assay to check for off-target interactions if this issue persists and is critical to your research. |

| Metabolite Interference | In your analytical method (e.g., HPLC), ensure that the peaks for DA, NE, and their metabolites are well-resolved from the 5-HT peak and any potential NAS-181 metabolites. |

Problem 3: Significant changes in GABA or glutamate levels.

| Potential Cause | Troubleshooting Steps |

| Disinhibition of Release | As 5-HT1B receptor activation can inhibit GABA and glutamate release, antagonism by NAS-181 may lead to an increase in their levels. This is a plausible pharmacological effect. |

| Excitotoxicity or Homeostatic Changes | Large, unexpected changes, particularly in glutamate, could indicate excitotoxicity or a homeostatic response to altered network activity. Correlate the neurotransmitter changes with behavioral or electrophysiological data if available. |

| Analytical Challenges | The measurement of GABA and glutamate can be challenging due to their high basal levels and potential for contamination. Ensure your sample collection and analysis protocols are optimized for these amino acid neurotransmitters. |

Experimental Protocols

Key Experiment: In Vivo Microdialysis with HPLC-ECD

This protocol outlines the general steps for measuring extracellular neurotransmitter levels in a freely moving rodent model following the administration of NAS-181.

1. Surgical Preparation:

-

Anesthetize the animal according to approved institutional protocols.

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeted to the brain region of interest.

-

Allow for a post-operative recovery period of several days.

2. Microdialysis Procedure:

-

On the day of the experiment, gently restrain the animal and insert a microdialysis probe through the guide cannula.

-

Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Place the animal in a testing chamber that allows for free movement.

-

Allow for a habituation and baseline collection period (e.g., 1-2 hours) to establish stable neurotransmitter levels.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent degradation.

3. Drug Administration:

-

Administer NAS-181 systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.

-

Continue collecting dialysate samples for the desired duration after drug administration.

4. Sample Analysis (HPLC with Electrochemical Detection):

-

Use an HPLC system equipped with a reverse-phase C18 column and an electrochemical detector.

-

Prepare a mobile phase suitable for the separation of monoamines and their metabolites.

-

Inject a standard solution containing known concentrations of the neurotransmitters of interest to create a calibration curve.

-

Inject the collected dialysate samples.

-

Identify and quantify the neurotransmitter peaks based on their retention times and the calibration curve.

Visualizations

Caption: Expected signaling pathway of NAS-181.

Caption: General experimental workflow for in vivo microdialysis.

Caption: Troubleshooting logic for unexpected dopamine changes.

References

Minimizing stress in animals during NAS-181 administration

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of NAS-181 in animal models, with a core focus on minimizing stress and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is NAS-181 and what is its primary mechanism of action?

Q2: What are the potential behavioral effects of administering a 5-HT1B receptor antagonist like NAS-181?

A2: 5-HT1B receptors are involved in modulating stress sensitivity, mood, anxiety, and aggression.[3] Studies on 5-HT1B receptor antagonists have shown anxiolytic (anxiety-reducing) properties in various animal models. Therefore, administration of NAS-181 could potentially lead to changes in anxiety-related behaviors. Researchers should carefully observe animals for any significant behavioral alterations.

Q3: What are the recommended routes of administration for NAS-181 in rodents?

A3: While specific literature on various administration routes for NAS-181 is limited, it can likely be administered via common parenteral and enteral routes used in rodent studies. These include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO). The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.

Q4: How can I minimize stress to the animals during NAS-181 administration?

A4: Minimizing stress is crucial for both animal welfare and data integrity. Key strategies include:

-

Habituation: Acclimate the animals to the handling and restraint procedures before the actual experiment.

-

Proper Handling: Use gentle and confident handling techniques. For mice, using tunnels or cupped hands for lifting is less stressful than tail handling.

-

Appropriate Restraint: Use the least restrictive restraint method that is safe and effective for the chosen administration route.

-

Small Volumes: Use the smallest possible volume for injections to minimize discomfort.

-

Proficient Technique: Ensure that all personnel performing the procedures are well-trained and proficient to minimize the duration of handling and any potential for injury.

Troubleshooting Guides

Issue 1: Solubility Problems with NAS-181

-

Problem: NAS-181 precipitates out of solution when preparing for administration.

-

Solution:

-

Vehicle Selection: For many research compounds, a multi-component vehicle system is necessary. A common starting point is to dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a co-solvent system such as a mixture of PEG400, propylene glycol, and saline.

-

Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound in the initial solvent.

-

pH Adjustment: Ensure the pH of the final solution is within a physiologically acceptable range (typically 6.8-7.2).

-

Test Formulations: It is advisable to test the solubility and stability of your final formulation before administering it to the animals.

-

Issue 2: Animal Distress During or After Administration

-

Problem: Animals exhibit signs of distress such as vocalization, struggling, freezing, or changes in grooming or posture.

-

Solution:

-

Review Handling and Restraint: Ensure that the handling and restraint techniques are appropriate and are being performed correctly and gently.

-

Check Injection Volume and Speed: Administering too large a volume or injecting too quickly can cause pain and distress. Refer to the administration guidelines for appropriate volumes.

-

Assess Formulation: The vehicle itself could be causing irritation. Ensure the formulation is isotonic and at a neutral pH.

-

Consider Anxiolytics or Analgesics: If the experimental protocol allows, the use of appropriate anxiolytics or analgesics might be considered in consultation with a veterinarian, although this could interfere with studies on a 5-HT1B antagonist.

-

Behavioral Monitoring: Closely monitor the animals after administration for any adverse effects. Note any changes in behavior, food and water intake, and body weight.

-

Data Presentation

Table 1: Recommended Administration Volumes and Needle Sizes for Rodents

| Route of Administration | Mouse Volume | Rat Volume | Mouse Needle Gauge | Rat Needle Gauge |

| Intravenous (IV) | < 0.2 ml | < 0.5 ml | 27-30 | 25-27 |

| Intraperitoneal (IP) | < 2-3 ml | < 5-10 ml | 25-27 | 23-25 |

| Subcutaneous (SC) | < 2-3 ml | < 5-10 ml | 25-27 | 23-25 |

| Oral Gavage (PO) | < 1-2 ml | < 5-10 ml | 18-20 (gavage needle) | 16-18 (gavage needle) |

Note: These are general guidelines. The exact volumes may vary depending on the size and health of the animal and the specific substance being administered. It is always recommended to use the smallest effective volume.

Experimental Protocols

Protocol: Preparation and Administration of NAS-181 via Intraperitoneal (IP) Injection in Rats

This protocol is a general guideline and should be adapted to specific experimental needs.

-

Materials:

-

NAS-181 compound

-

Vehicle (e.g., sterile saline, or a DMSO/saline mixture)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes (1 ml or 3 ml)

-

Sterile needles (23-25 gauge)

-

70% ethanol for disinfection

-

Appropriate personal protective equipment (PPE)

-

-

Preparation of NAS-181 Solution:

-

Calculate the required amount of NAS-181 and vehicle based on the desired dose and the weight of the animals.

-

If using a co-solvent system, first dissolve the NAS-181 in the organic solvent (e.g., DMSO) in a sterile microcentrifuge tube.

-

Gradually add the aqueous component (e.g., sterile saline) while vortexing to prevent precipitation.

-

Visually inspect the final solution to ensure it is clear and free of particulates.

-

-

Animal Handling and Restraint:

-

Gently remove the rat from its home cage.

-

Restrain the rat securely but gently. For an IP injection, the rat can be held with its head tilted downwards to allow the abdominal organs to fall away from the injection site.

-

-

Administration Procedure:

-

Disinfect the injection site on the lower abdomen with 70% ethanol.

-

Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

-

Inject the NAS-181 solution slowly and steadily.

-

Withdraw the needle and return the animal to its home cage.

-

-

Post-Administration Monitoring:

-

Monitor the animal for at least 15-30 minutes immediately after the injection for any signs of distress or adverse reactions.

-

Continue to monitor the animal's general health, behavior, and body weight for the duration of the experiment.

-

Mandatory Visualizations

Caption: 5-HT1B Receptor Signaling Pathway.

Caption: Troubleshooting Workflow for NAS-181 Experiments.

References

Validating the efficacy of NAS-181 in a new experimental setup

Technical Support Center: Validating the Efficacy of NAS-181

This technical support center provides guidance for researchers, scientists, and drug development professionals on validating the efficacy of NAS-181, a selective T-type calcium channel blocker, in a new experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NAS-181?

A: NAS-181 is a potent and selective antagonist of Cav3.2 T-type calcium channels. T-type calcium channels are known to be key regulators of neuronal excitability and have been implicated in the transmission of pain signals.[1][2] In pathological conditions such as neuropathic pain, the expression and activity of these channels can be upregulated in sensory neurons.[2][3] NAS-181 is designed to specifically block these channels, thereby reducing neuronal hyperexcitability and alleviating pain.

Q2: Which experimental models are recommended for initial in vitro validation of NAS-181?

A: For initial in vitro studies, cell lines endogenously expressing or engineered to overexpress the Cav3.2 subunit of T-type calcium channels are recommended. Dorsal root ganglion (DRG) neurons, which naturally have high densities of these channels, are also a highly relevant model.[1]

Q3: What are the expected outcomes of NAS-181 application in a relevant cellular model?

A: In a suitable cellular model, application of NAS-181 is expected to reduce the amplitude of T-type calcium currents in a dose-dependent manner. This can be measured using electrophysiological techniques such as patch-clamp. A corresponding decrease in cellular excitability, for instance, a reduction in the frequency of action potential firing in response to a stimulus, should also be observable.

Troubleshooting Guide

Issue: Inconsistent or absent inhibitory effect of NAS-181 on T-type calcium channel currents.

-

Possible Cause 1: Suboptimal Compound Concentration. The concentration of NAS-181 may be too low to elicit a significant effect.

-

Solution: Perform a dose-response study to determine the optimal concentration range. Based on preliminary data for similar compounds, a range of 10 nM to 10 µM is a reasonable starting point. The half-maximal inhibitory concentration (IC50) should be determined for your specific experimental conditions.

-

-

Possible Cause 2: Incorrect Voltage Protocol. The voltage protocol used in your electrophysiology experiments may not be optimal for isolating T-type calcium currents.

-

Solution: T-type calcium channels are low-voltage activated. Ensure your voltage protocol includes a hyperpolarizing prepulse to remove steady-state inactivation, followed by a test pulse to a voltage range where T-type channels activate (typically around -40 mV to -20 mV).

-

-

Possible Cause 3: Compound Instability. NAS-181 may be unstable in your experimental solution.

-

Solution: Prepare fresh stock solutions of NAS-181 daily and protect them from light. Avoid repeated freeze-thaw cycles. It is advisable to aliquot the stock solution upon initial preparation.

-

-

Possible Cause 4: Low Channel Expression. The cells used in your experiment may have very low levels of T-type calcium channels.

-

Solution: Verify the expression of Cav3.2 channels in your cell line using techniques like qPCR or Western blotting. If expression is low, consider using a cell line with higher expression or primary DRG neurons.

-

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of T-type calcium currents in a cultured neuronal cell line.

-

Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

-

Solutions:

-

External Solution (in mM): 110 BaCl2, 10 TEA-Cl, 10 HEPES, 10 Glucose, 1 MgCl2. Adjust pH to 7.4 with CsOH.

-

Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.

-

-

Recording:

-

Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -100 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 100 ms) to elicit calcium currents.

-

-

Data Acquisition and Analysis:

-

Record the resulting currents using an appropriate amplifier and data acquisition system.

-

To isolate T-type currents, a subtraction protocol can be used where currents elicited from a holding potential of -50 mV (where T-type channels are largely inactivated) are subtracted from those elicited from -100 mV.

-

Apply NAS-181 at various concentrations to the external solution and record the resulting inhibition of the T-type current.

-

Plot the percentage of current inhibition against the drug concentration to determine the IC50 value.

-

Protocol 2: Cell Viability Assay (e.g., MTT Assay)

This protocol is to assess any potential cytotoxicity of NAS-181.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Addition: Treat the cells with a range of NAS-181 concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle-only control.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-